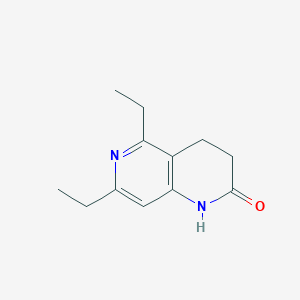
5,7-diethyl-3,4-dihydro-1,6-naphthyridin-2(1H)-one
货号 B8556310
分子量: 204.27 g/mol
InChI 键: DUTQQCXUPRIKIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05373015
Procedure details


A solution of 5,7-diethyl-1,6-naphthyridin-2(1H)-one (10.0 g) in ethanol (100 ml) was catalytically hydrogenated over 10% palladium on carbon (1 g) at 50° C. and a pressure of 20 atmospheres for 30 hours. The catalyst was removed by filtration through diatomaceous earth and the filtrate was concentrated under vacuum to give 5,7-diethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-2-one (9.6 g), m.p. 90°-94° C.; NMR: 1.2-1.3(m, 6H), 2.6-2.85(m, 6H), 3.05(t, 2H), 6.5(s, 1H), 8.9(br s, 1H).



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:12]=[C:11]([CH2:13][CH3:14])[CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7](=[O:15])[NH:8]2)[CH3:2]>C(O)C.[Pd]>[CH2:1]([C:3]1[N:12]=[C:11]([CH2:13][CH3:14])[CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7](=[O:15])[NH:8]2)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C2C=CC(NC2=CC(=N1)CC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration through diatomaceous earth
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under vacuum
|
Outcomes


Product
Details
Reaction Time |
30 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=C2CCC(NC2=CC(=N1)CC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
